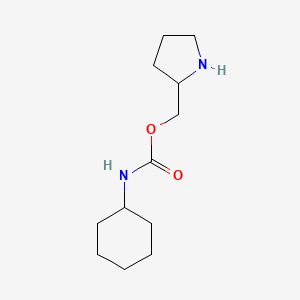

Pyrrolidin-2-ylmethyl cyclohexylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C12H22N2O2/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11/h10-11,13H,1-9H2,(H,14,15) |

InChI Key |

MJTQAKWQSBCIFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2CCCN2 |

Origin of Product |

United States |

Biological and Biochemical Research Applications

Structure-Activity Relationship (SAR) Studies of Pyrrolidin-2-ylmethyl cyclohexylcarbamate Analogs

Rational Design and Synthesis of Derivatives for SAR Elucidation

There is no publicly available research detailing the rational design and synthesis of derivatives of this compound for the purpose of elucidating its structure-activity relationships. Scientific literature on related pyrrolidine-containing compounds demonstrates that such studies are crucial for optimizing biological activity. For instance, the development of pyrrolidine (B122466) carboxamide inhibitors of the 11β-HSD1 enzyme involved extensive SAR studies to enhance potency and selectivity. However, similar research specifically targeting this compound has not been published.

Analysis of Substituent Effects on Molecular Recognition and Bioactivity

No published research analyzes the effects of substituents on the molecular recognition and bioactivity of this compound. The principles of medicinal chemistry suggest that adding or modifying substituents on either the pyrrolidine or cyclohexyl ring could influence factors such as steric hindrance, electronic properties, and hydrogen bonding potential, thereby affecting how the molecule interacts with biological targets. However, without specific studies on this compound, it is not possible to provide a scientifically accurate analysis.

Development and Validation of In Vitro Biochemical Assays

There are no specific in vitro biochemical assays described in the scientific literature that have been developed and validated for this compound. The development of such assays is a critical step in drug discovery and molecular pharmacology to determine a compound's mechanism of action and potency. While general assay formats exist for various biological targets, their application and validation for this specific compound have not been reported.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of Pyrrolidin-2-ylmethyl cyclohexylcarbamate. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the molecule can be established.

For a definitive structural assignment, ¹H and ¹³C NMR spectra are paramount. The ¹H NMR spectrum would reveal signals corresponding to the distinct protons of the cyclohexyl ring, the pyrrolidine (B122466) ring, the methylene (B1212753) bridge (-CH₂-), and the N-H proton of the carbamate (B1207046). The chemical shifts and coupling patterns of the pyrrolidine ring protons, in particular, provide insight into the ring's conformation. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, including the characteristic carbonyl carbon of the carbamate group, typically observed in the range of 155-165 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs. Actual experimental values may vary.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbamate C=O | - | 155 - 158 |

| Carbamate N-H | 4.5 - 5.5 | - |

| Cyclohexyl C-H (attached to N) | 3.3 - 3.6 | 48 - 52 |

| Cyclohexyl CH₂ | 1.0 - 1.9 | 24 - 34 |

| Pyrrolidine C-H (at C2) | 3.0 - 3.4 | 58 - 62 |

| Pyrrolidine CH₂ (at C5, attached to N) | 2.8 - 3.1 | 45 - 48 |

| Pyrrolidine CH₂ (at C3, C4) | 1.6 - 2.0 | 22 - 30 |

| Pyrrolidine N-H | 1.5 - 2.5 (broad) | - |

| Methylene Bridge O-CH₂ | 3.9 - 4.2 | 65 - 70 |

To confirm the assignments made from 1D NMR, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, confirming the connectivity within the cyclohexyl ring and the pyrrolidine ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the two nitrogen atoms in the molecule. The carbamate nitrogen would be expected to have a chemical shift in the range of 60 to 130 ppm, while the pyrrolidine nitrogen would appear in a region typical for aliphatic amines.

Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, determining its enantiomeric purity is essential. NMR spectroscopy offers several methods to achieve this. Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR. However, in a chiral environment, they form diastereomeric complexes that have distinct NMR spectra.

This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A CDA reacts with both enantiomers to form a pair of diastereomers with covalently different structures, leading to separate signals in the ¹H or ¹³C NMR spectra. A CSA, such as a chiral lanthanide shift reagent, forms transient, non-covalent diastereomeric complexes with the enantiomers. This interaction induces chemical shift differences (Δδ) between the signals of the R and S enantiomers, allowing for their quantification by integrating the respective peaks. The choice of agent depends on the functional groups present in the analyte; for this molecule, the secondary amine of the pyrrolidine is a prime site for interaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₂H₂₂N₂O₂ and a monoisotopic mass of 226.17 Da. uni.lunih.gov In high-resolution mass spectrometry (HRMS), this allows for the confirmation of the elemental composition with high accuracy.

Under electrospray ionization (ESI), the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 227.1754. uni.lu Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing key structural insights. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the pyrrolidine nitrogen, which is a common pathway for amines. This would lead to the loss of the cyclohexylcarbamate-methyl portion or cleavage within the ring.

Cleavage of the carbamate group , which can occur at the C-O or N-C bonds, yielding characteristic fragments. For instance, cleavage could result in a protonated cyclohexylamine (B46788) ion or a fragment corresponding to the pyrrolidin-2-ylmethanol (B129387) cation.

Plausible Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 227.1754 | [C₁₂H₂₃N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 128.0706 | [C₇H₁₄NO₂]⁺ | Loss of pyrrolidine ring via cleavage at the methylene bridge |

| 100.1022 | [C₆H₁₄N]⁺ | Protonated cyclohexylamine from carbamate cleavage |

| 84.0813 | [C₅H₁₀N]⁺ | Pyrrolidinylmethyl cation from cleavage of the ester oxygen |

| 70.0657 | [C₄H₈N]⁺ | Pyrrolidine iminium ion from ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the spectrum would be:

N-H Stretching: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate group. The secondary amine N-H of the pyrrolidine ring may also appear in this region.

C-H Stretching: Strong, sharp bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and pyrrolidine methylene groups.

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbamate carbonyl group, is expected to appear in the range of 1680-1720 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

N-H Bending: A moderate band around 1510-1550 cm⁻¹ is typically associated with the N-H bending vibration of secondary amides (Amide II band), which is relevant to the carbamate structure.

C-O and C-N Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands, including the C-O stretch of the ester-like portion of the carbamate and the C-N stretches of both the carbamate and the pyrrolidine ring, typically in the 1050-1250 cm⁻¹ range.

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Carbamate N-H | 3300 - 3400 | Medium |

| C-H Stretch | Alkyl (Cyclohexyl, Pyrrolidine) | 2850 - 2960 | Strong |

| C=O Stretch | Carbamate Carbonyl | 1680 - 1720 | Strong, Sharp |

| N-H Bend (Amide II) | Carbamate N-H | 1510 - 1550 | Medium |

| C-O Stretch | Carbamate (O-C=O) | 1200 - 1250 | Strong |

| C-N Stretch | Carbamate & Pyrrolidine | 1050 - 1200 | Medium |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for evaluating the chemical purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the primary technique for purity analysis. A reversed-phase HPLC method would typically be developed for this purpose. Using a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape, would allow for the separation of the main compound from any synthesis-related impurities or degradation products. Purity is assessed by integrating the peak area of the compound relative to the total area of all peaks detected, usually by a UV detector.

For the separation of the (R) and (S) enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including those with carbamate functionalities. mdpi.com The separation can be optimized by testing different mobile phases, such as normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol), to achieve baseline resolution between the two enantiomeric peaks. mdpi.comrsc.org

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for monitoring the progress of chemical reactions, including the synthesis of this compound. Its simplicity, rapidity, and low cost make it an invaluable tool in synthetic chemistry for qualitatively assessing the presence of starting materials, intermediates, and products in a reaction mixture.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of a reaction mixture containing this compound, a small aliquot of the reaction solution is spotted onto a TLC plate, which is typically coated with a stationary phase such as silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase, or eluent.

As the mobile phase ascends the TLC plate via capillary action, the components of the spotted mixture travel up the plate at different rates. The rate of movement is dependent on the polarity of the compounds, the polarity of the mobile phase, and the nature of the stationary phase. In the context of synthesizing this compound, TLC can be used to track the consumption of the starting materials (e.g., (pyrrolidin-2-yl)methanol and a cyclohexyl isocyanate derivative) and the formation of the desired carbamate product. By spotting the reaction mixture alongside the starting materials on the same TLC plate, a direct comparison can be made.

Visualization of the separated spots on the TLC plate is typically achieved using a UV lamp if the compounds are UV-active. If the compounds are not UV-active, various staining agents such as potassium permanganate, iodine, or ninhydrin (B49086) can be used to reveal the spots. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for each compound in a given TLC system.

While specific experimental data for the TLC analysis of this compound is not available in the cited literature, a hypothetical data table for monitoring its synthesis is presented below to illustrate the application of this technique.

| Compound | Hypothetical Rf Value | Mobile Phase System (v/v) | Stationary Phase | Visualization Method |

| (Pyrrolidin-2-yl)methanol (Starting Material) | 0.20 | Ethyl acetate/Hexane (1:1) | Silica Gel 60 F254 | Potassium Permanganate Stain |

| Cyclohexyl isocyanate (Starting Material) | 0.85 | Ethyl acetate/Hexane (1:1) | Silica Gel 60 F254 | UV Light (254 nm) |

| This compound (Product) | 0.50 | Ethyl acetate/Hexane (1:1) | Silica Gel 60 F254 | UV Light (254 nm) & Potassium Permanganate Stain |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the absolute configuration and solid-state structure of a chiral molecule like this compound. The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

The process of X-ray crystallography involves several steps. First, a high-quality single crystal of the compound of interest must be grown. This can often be the most challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. This pattern is recorded by a detector, and the resulting data is processed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be constructed.

For a chiral molecule such as this compound, which contains a stereocenter at the 2-position of the pyrrolidine ring, X-ray crystallography can be used to unambiguously determine its absolute configuration (R or S). This is typically achieved by using anomalous dispersion effects, which are particularly effective when a heavy atom is present in the crystal structure or by using a chiral X-ray source.

Although this compound is a known chemical entity, specific crystallographic data from single-crystal X-ray diffraction studies are not publicly available in the referenced literature. However, a hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Empirical formula | C12H22N2O2 |

| Formula weight | 226.32 g/mol |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.150 |

| Absorption coefficient (mm⁻¹) | 0.080 |

| F(000) | 496 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Absolute configuration parameter | 0.05(10) |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

A fundamental strategy in computational chemistry involves the synergistic use of quantum mechanics (QM) and molecular mechanics (MM). QM methods, based on the principles of quantum physics, provide a highly accurate description of electronic structures and chemical bonding. However, their computational cost restricts their application to relatively small systems. In contrast, MM methods use classical physics (force fields) to model molecular systems, enabling the study of large biological macromolecules, albeit with less accuracy for chemical reactions.

Application of Hybrid QM/MM Methods for Complex Systems

To study a molecule like Pyrrolidin-2-ylmethyl cyclohexylcarbamate within a complex biological environment, such as the active site of an enzyme, hybrid QM/MM methods are invaluable. This approach partitions the system into two regions: a smaller, critical region (e.g., the ligand and key amino acid residues) that is treated with computationally intensive QM methods, and the larger surrounding environment (the rest of the protein and solvent) which is described by more efficient MM force fields.

This layered approach allows for an accurate depiction of electronic events, such as bond breaking/formation or charge transfer, within the reactive center, while still accounting for the structural and electrostatic influence of the larger protein environment. For this compound, a QM/MM study could elucidate the precise electronic interactions that govern its binding to a target protein, providing insights that are inaccessible to classical MM simulations alone.

Ab Initio Calculations for Electronic Structure and Molecular Parameters

Ab initio calculations, a type of QM method, are performed from first principles without using experimental data beyond fundamental physical constants. These calculations are crucial for determining the intrinsic electronic properties and geometric parameters of this compound in its ground state. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to calculate various molecular parameters.

These calculations can provide a detailed picture of the molecule's electronic landscape, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. Such parameters are fundamental to understanding the molecule's reactivity, stability, and intermolecular interaction capabilities. For instance, the calculated HOMO and LUMO energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Molecular Parameters for this compound from Ab Initio Calculations

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.8 eV | Indicates electron-accepting capability |

| Dipole Moment | 3.2 D | Relates to polarity and solubility |

| Polarizability | 25.5 ų | Measures the deformability of the electron cloud |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from ab initio calculations.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and for understanding the biochemical pathways of molecules like this compound.

Prediction of Binding Affinities and Modes of Interaction

Docking algorithms explore a vast number of possible conformations of the ligand within the protein's binding site and score them based on a function that estimates the binding affinity. This process can predict whether a ligand will bind to a target and its most likely binding pose. For a related compound, 2-pyrrolidinone (B116388) 5 (cyclohexylmethyl), molecular docking studies against human fatty acid synthase (FAS) revealed a good binding affinity of -6.10 kcal/mol. researchgate.net The analysis identified key interactions with residues such as ILE 31 and LYS 193, suggesting that the compound could function as an effective inhibitor of this enzyme. researchgate.net Similar studies for this compound would be essential to identify its potential biological targets and understand the structural basis of its activity.

Table 2: Example Molecular Docking Results for a Pyrrolidine (B122466) Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

This table is based on published data for a structurally related compound to illustrate typical docking results.

Conformational Analysis of Ligand-Protein Complexes and Allosteric Modulation

Beyond predicting a single binding pose, computational methods can explore the conformational dynamics of the ligand-protein complex. The pyrrolidine ring is known to adopt distinct puckered conformations (e.g., exo and endo), and substituents can heavily influence the preferred pucker. nih.gov Similarly, the carbamate (B1207046) group can exist in stable cis and trans configurations. chemrxiv.orgchemrxiv.org A thorough conformational analysis is critical, as the biological activity of the molecule may depend on its ability to adopt a specific shape to fit into the binding site. researchgate.net

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens for examining the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways and calculate the energy barriers associated with them. For this compound, this could involve studying its synthesis, degradation, or metabolic transformation.

Using methods like DFT, it is possible to model the transition states of a reaction, which are high-energy intermediates that determine the reaction rate. For example, theoretical studies on the synthesis of other carbamates have elucidated the role of catalysts in lowering activation barriers and have detailed the multi-step reaction pathways. mdpi.com Similarly, computational investigations into reactions involving the pyrrolidine ring have explained the stereochemical outcomes by comparing the energetic requirements for different pathways. nih.gov Such studies can rationalize experimental observations and predict the feasibility of different reaction routes, providing crucial insights for optimizing synthetic procedures or understanding potential metabolic fates of the compound. nih.govnih.govorganic-chemistry.org

Structure-Based Drug Design (SBDD) Principles in Analog Development

Structure-Based Drug Design (SBDD) is a pivotal computational methodology in medicinal chemistry, leveraging the three-dimensional structural information of a biological target to guide the design of novel, more potent, and selective inhibitors. While specific SBDD studies focusing exclusively on this compound are not extensively detailed in publicly available research, the principles of this approach can be applied to understand how analogs of this compound could be developed. The general workflow involves identifying a biological target, understanding the binding site, and then computationally designing and evaluating new molecules that are predicted to have improved interactions.

For compounds containing a carbamate group and a pyrrolidine scaffold, a common target is the enzyme Fatty Acid Amide Hydrolase (FAAH). SBDD efforts in this area often focus on designing inhibitors that can form a covalent bond with key catalytic residues in the enzyme's active site. Molecular docking and molecular dynamics simulations are instrumental in this process. These computational tools allow researchers to predict the binding mode of a ligand within the enzyme's active site and to estimate its binding affinity.

In the development of analogs, researchers often introduce various substituents to different parts of the lead compound to explore the structure-activity relationship (SAR). For instance, in a series of O-arylcarbamate inhibitors, modifications to the aryl ring have been shown to significantly impact inhibitory potency. The introduction of small polar groups can enhance interactions with the binding pocket of the enzyme.

Quantitative structure-activity relationship (QSAR) analysis is another computational tool that complements SBDD. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs before they are synthesized, thus prioritizing the most promising candidates.

The following table summarizes key interactions and findings from molecular modeling studies on related carbamate inhibitors targeting enzymes like FAAH, which could be extrapolated to the design of this compound analogs.

| Compound Class | Key Interactions | Predicted Binding Mode | Impact of Substituents |

| O-Arylcarbamates | Covalent modification of catalytic serine residue. | The O-biphenyl scaffold can be accommodated within a lipophilic region of the substrate-binding site. | Introduction of small polar groups in the meta position of the distal phenyl ring can greatly improve inhibitory potency. |

| Pyrrolidine-1,2-dicarboxamides | Interactions with P1 and P4 pockets of the target enzyme. | The D-proline scaffold serves as a central structural element. | Optimization of substituents on the phenylurea and biphenylsulfonamide moieties can lead to subnanomolar inhibitors. |

Derivatization and Functionalization for Advanced Research Applications

Synthesis of Bifunctional and Multifunctional Analogs

The synthesis of bifunctional and multifunctional molecules is a cornerstone of modern medicinal chemistry, aiming to create compounds that can interact with multiple biological targets or possess multiple functional domains. unibo.it The pyrrolidine (B122466) scaffold, a key component of Pyrrolidin-2-ylmethyl cyclohexylcarbamate, is a versatile and privileged structure in this field, frequently employed as a building block for chiral compounds and catalysts. nih.govresearchgate.net

The structure of this compound lends itself to derivatization for creating such analogs. The synthesis would typically involve the reaction of a (pyrrolidin-2-yl)methanamine precursor with a reagent like cyclohexyl isocyanate or cyclohexyl chloroformate to form the stable carbamate (B1207046) linkage. The carbamate group is valued in drug design for its chemical and proteolytic stability, often serving as a surrogate for a peptide bond. nih.govnih.gov

Further functionalization could occur at several positions:

The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a prime site for modification, allowing the attachment of other pharmacophores or functional groups to create a bifunctional molecule.

The Cyclohexyl Ring: The cyclohexyl group can be substituted with various chemical moieties to modulate the molecule's properties, such as lipophilicity, or to introduce a second point of interaction with a biological target.

By combining the pyrrolidine scaffold with other active moieties, novel bifunctional catalysts or dual-target therapeutic agents could theoretically be developed. mdpi.com For instance, attaching a known enzyme inhibitor to the pyrrolidine nitrogen would create a molecule with two distinct functional ends, connected by the cyclohexylcarbamate linker.

Table 1: Potential Synthetic Strategies for Bifunctional Analogs

| Component to Modify | Synthetic Precursor | Potential Reactant/Reaction | Resulting Functionality |

|---|---|---|---|

| Pyrrolidine Nitrogen | (Pyrrolidin-2-yl)methyl cyclohexylcarbamate | Alkylation, Acylation, Reductive Amination | Attachment of a second pharmacophore or targeting group |

| Cyclohexyl Ring | Substituted cyclohexanol/amine | Carbamate formation | Introduction of functionality to modulate physicochemical properties |

| Carbamate Linker | (Pyrrolidin-2-yl)methanamine | Custom isocyanates or chloroformates | Variation in the non-pyrrolidine arm of the molecule |

Incorporation into Proteolysis-Targeting Chimeras (PROTAC) Degradation Systems

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by coopting the body's own ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand that binds the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govexplorationpub.com The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase) and ultimately determine the efficacy of the degrader. nih.govresearchgate.net

Given its structure, this compound is not a recognized warhead or E3 ligase ligand. Therefore, its most plausible role within a PROTAC would be as a component of the linker. The structural elements of the compound are well-suited for this purpose:

Rigid Motifs: Both the pyrrolidine (also known as tetrahydropyrrole) and cyclohexane (B81311) rings are considered rigid structural motifs. nih.gov The inclusion of such rigid components in a linker can help pre-organize the molecule into an active conformation that favors the formation of the ternary complex, potentially enhancing selectivity and potency. precisepeg.com Cycloalkane-based linkers, particularly those containing piperazine (B1678402) or cyclohexane, are widely used to confer stability and modulate polarity. nih.govprecisepeg.com

Chemical Stability: The carbamate group provides a stable connection point within the linker chain, resistant to metabolic degradation. nih.gov

Table 2: Classification of Common PROTAC Linker Motifs

| Linker Type | Common Motifs | Key Characteristics |

|---|---|---|

| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Allows conformational flexibility; PEG enhances solubility. nih.gov |

| Rigid | Cycloalkanes (cyclohexane, piperidine), Alkynes, Triazoles | Restricts conformation, can improve metabolic stability and binding geometry. nih.govprecisepeg.com |

| Hybrid | Combinations of flexible and rigid elements | Balances flexibility with conformational control to optimize ternary complex formation. nih.gov |

Radiosynthesis for Isotopic Labeling in Research Investigations

Isotopic labeling is a technique used to track a molecule's path through a biological system or chemical reaction. wikipedia.org In medical research, labeling with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C, half-life ≈ 20.4 min) or fluorine-18 (B77423) (¹⁸F, half-life ≈ 109.8 min) allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). researchgate.netnih.gov PET imaging can provide crucial information on a drug candidate's biodistribution, target engagement, and pharmacokinetics. nih.gov

The structure of this compound offers several potential sites for the introduction of a radioisotope.

Labeling the Carbamate Carbonyl: The most direct and well-established strategy would be to label the carbonyl carbon of the carbamate group with ¹¹C. This can be achieved through late-stage labeling protocols that utilize [¹¹C]carbon dioxide ([¹¹C]CO₂) or its more reactive derivative, [¹¹C]phosgene ([¹¹C]COCl₂), reacting with the precursor amines and alcohols. unipi.itrsc.orgcea.fr This method is advantageous as it introduces the label into a core, metabolically stable part of the molecule. unipi.it

Labeling the Pyrrolidine Ring: The pyrrolidine ring could be labeled by introducing an ¹¹C-methyl or ¹⁸F-fluoroalkyl group onto the nitrogen atom, a common strategy for radiolabeling amine-containing molecules. nih.gov This would require starting with a des-methyl or hydroxyalkyl precursor, respectively.

Labeling the Cyclohexyl Ring: Introducing ¹⁸F onto the cyclohexyl ring is also a viable strategy. This would typically involve the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) on a cyclohexane precursor with [¹⁸F]fluoride.

The choice of labeling position would depend on the specific research question, such as whether to track the intact molecule or study its potential metabolites.

Table 3: Potential Radiosynthesis Strategies for this compound Analogs

| Isotope | Target Position | Precursor Molecule | Radiolabeling Reagent |

|---|---|---|---|

| Carbon-11 (¹¹C) | Carbamate Carbonyl | (Pyrrolidin-2-yl)methanamine & Cyclohexanol | [¹¹C]CO₂ or [¹¹C]COCl₂ unipi.itnih.gov |

| Carbon-11 (¹¹C) | N-Methyl on Pyrrolidine | N-des-methyl analog | [¹¹C]CH₃I or [¹¹C]CH₃OTf researchgate.net |

| Fluorine-18 (¹⁸F) | N-Fluoroethyl on Pyrrolidine | N-des-alkyl or N-hydroxyethyl analog | [¹⁸F]Fluoroethyl tosylate researchgate.net |

| Fluorine-18 (¹⁸F) | Cyclohexyl Ring | Cyclohexyl ring with a leaving group | K[¹⁸F]F / Kryptofix 2.2.2 nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.